(4Z)-4-benzylidene-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(4-Nitrophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one is a heterocyclic compound that features both nitrophenyl and phenylmethylidene groups
Preparation Methods
The synthesis of (4Z)-2-(4-nitrophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one typically involves the reaction of 4-nitrophenyl isocyanate with benzaldehyde under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is often used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
(4Z)-2-(4-Nitrophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4Z)-2-(4-Nitrophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-nitrophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
(4Z)-2-(4-Nitrophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one can be compared with other similar compounds, such as:
Imidazoles: These compounds also contain a nitrogen-containing heterocycle and are used in various applications, including pharmaceuticals and agrochemicals.
Isoxazoles: Similar to oxazoles, isoxazoles have a nitrogen and oxygen in the ring but differ in their chemical reactivity and applications.
Nitrobenzene derivatives: These compounds share the nitrophenyl group and are used in the synthesis of dyes, explosives, and pharmaceuticals
The uniqueness of (4Z)-2-(4-nitrophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
15601-50-0 |
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Molecular Formula |
C16H10N2O4 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(4Z)-4-benzylidene-2-(4-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10N2O4/c19-16-14(10-11-4-2-1-3-5-11)17-15(22-16)12-6-8-13(9-7-12)18(20)21/h1-10H/b14-10- |
InChI Key |
MGCBVOGMDWBJMU-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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